N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide
Description
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide is a complex organic compound that features a benzodioxole moiety, an oxazolidinone ring, and a benzamide group.
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-17(12-4-2-1-3-5-12)19-9-14-10-20(18(22)25-14)13-6-7-15-16(8-13)24-11-23-15/h1-8,14H,9-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPZATPUBKHFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with phosgene or a phosgene equivalent.
Coupling Reactions: The final step involves coupling the benzodioxole and oxazolidinone intermediates with benzamide using a suitable coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino alcohols and related compounds.
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide has shown promising antimicrobial properties. Studies indicate that compounds in the oxazolidinone class can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This makes it a candidate for further development as an antibiotic agent.
Anticancer Properties
Research has also explored the potential anticancer effects of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways related to cancer progression.
Neuroprotective Effects
The compound's structural similarity to certain neuroactive agents suggests potential neuroprotective properties. Investigations into its effects on neurodegenerative diseases could reveal its capability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Several case studies have documented the applications of related compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives of oxazolidinones exhibited significant activity against Gram-positive bacteria, with some compounds showing MIC (Minimum Inhibitory Concentration) values in the low micromolar range.
- Cancer Research : In vitro studies have shown that oxazolidinone derivatives can inhibit proliferation in various cancer cell lines, suggesting their potential as lead compounds for new anticancer therapies.
- Neuroprotection : Research involving animal models has indicated that certain oxazolidinones may reduce neuroinflammation and promote neuronal survival under stress conditions.
Mechanism of Action
The mechanism of action of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in cell cycle regulation and apoptosis.
Pathways Involved: The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of key proteins such as tubulin
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have shown anticancer activity.
Benzodioxole derivatives as COX inhibitors: These compounds are used as anti-inflammatory agents.
Uniqueness
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide is unique due to its combination of a benzodioxole moiety, an oxazolidinone ring, and a benzamide group, which together confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound consists of a benzo[d][1,3]dioxole moiety linked to an oxazolidinone ring and a benzamide group. The structural formula can be represented as follows:
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
- Synthesis of the oxazolidinone ring : A cyclization reaction involving an amino alcohol and a carbonyl compound is employed.
- Coupling : A palladium-catalyzed C-N cross-coupling reaction is used to link the benzo[d][1,3]dioxole and oxazolidinone.
- Amidation : The introduction of the benzamide group is accomplished through an amidation reaction with appropriate carboxylic acids.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation and apoptosis.
Therapeutic Potential
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : Studies suggest potential efficacy against bacterial strains, indicating possible applications as antibiotics.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Studies :
- Antimicrobial Activity :
Comparative Analysis
Q & A
Q. What are the common synthetic routes for N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, starting with benzo[d][1,3]dioxole derivatives and oxazolidinone precursors. Key steps include:
- Coupling of the oxazolidinone core with the benzamide group via nucleophilic substitution or amide bond formation.
- Optimization of benzamide coupling : Reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) significantly impact yield. For example, polar aprotic solvents (DMF or DMSO) at 60–80°C enhance reaction efficiency .
- Purification : Column chromatography or recrystallization is critical to isolate the final product with >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs:
- Spectroscopic techniques : H NMR and C NMR identify proton and carbon environments, confirming the benzodioxole and oxazolidinone moieties. IR spectroscopy verifies carbonyl (C=O) and amide (N–H) bonds .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula alignment with theoretical values (e.g., [M+H] peaks) .
- Chromatography : HPLC ensures purity (>95%) and detects stereochemical impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to address steric hindrance in the benzamide coupling step?
Steric hindrance from the bulky benzo[d][1,3]dioxole group can reduce coupling efficiency. Strategies include:
- Catalyst selection : Using coupling agents like HATU or EDCI improves activation of the carboxyl group .
- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions while maintaining reactivity .
- Solvent optimization : Switching to less viscous solvents (e.g., THF) enhances molecular mobility . Experimental design should include DoE (Design of Experiments) to systematically evaluate variables .
Q. What strategies resolve discrepancies in bioactivity data across different assay models?
Contradictions in bioactivity (e.g., antibacterial efficacy in vitro vs. in vivo) may arise from:
- Membrane permeability : LogP values influence cellular uptake; adjust substituents to balance hydrophobicity .
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the dioxole ring) .
- Target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to bacterial targets (e.g., 23S rRNA) .
Q. How do structural modifications (e.g., substituent changes) affect target binding affinity?
Structure-activity relationship (SAR) studies reveal:
- Benzodioxole modifications : Electron-withdrawing groups (e.g., –NO) enhance antibacterial potency by increasing electrophilicity at the oxazolidinone ring .
- Oxazolidinone substituents : Methyl groups at C5 improve steric complementarity with bacterial ribosomes .
- Benzamide variations : Fluorine substitution at the para position increases membrane penetration . Computational docking (e.g., AutoDock Vina) predicts binding modes and guides rational design .
Q. What computational methods predict interactions between this compound and bacterial target proteins?
Advanced modeling techniques include:
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with Staphylococcus aureus ribosomes) to assess stability over 100 ns trajectories .
- Free-energy perturbation (FEP) : Quantifies binding energy changes upon substituent modifications .
- Pharmacophore mapping : Identifies critical interaction points (e.g., hydrogen bonds with A2451 of 23S rRNA) . Validate predictions with mutagenesis studies on key bacterial residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
